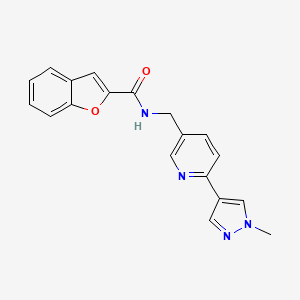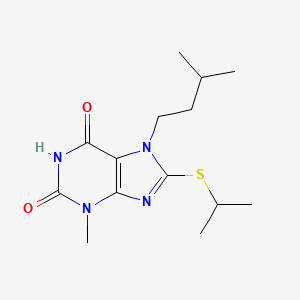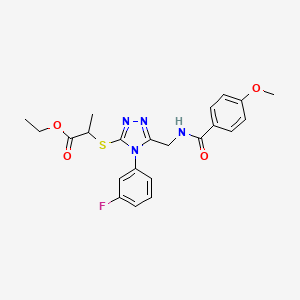
1-Ethynyl-2,3-difluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2,3-difluoro-4-methoxybenzene is an organic compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol . This compound is characterized by the presence of an ethynyl group, two fluorine atoms, and a methoxy group attached to a benzene ring. It is used primarily in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-2,3-difluoro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluoro-4-methoxybenzene.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This involves the reaction of 2,3-difluoro-4-methoxybenzene with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2,3-difluoro-4-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, where a nucleophile adds to the triple bond.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). Typical conditions involve the use of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Addition: Reagents like organolithium compounds or Grignard reagents can be used for nucleophilic addition to the ethynyl group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Addition: Alkenes or alkynes with additional functional groups.
Oxidation and Reduction: Alcohols, ketones, or carboxylic acids depending on the specific reaction conditions.
Scientific Research Applications
1-Ethynyl-2,3-difluoro-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,3-difluoro-4-methoxybenzene depends on the specific application and the type of reaction it undergoes. In electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex. In nucleophilic addition reactions, the ethynyl group serves as an electrophile, reacting with nucleophiles to form addition products .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2,4-difluorobenzene: Similar structure but lacks the methoxy group.
1-Ethynyl-3,4-difluorobenzene: Similar structure but with different positions of the fluorine atoms.
1-Ethynyl-2,3-difluorobenzene: Similar structure but lacks the methoxy group.
Uniqueness
1-Ethynyl-2,3-difluoro-4-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups, which provide distinct electronic and steric properties. These functional groups make it a versatile intermediate in organic synthesis and material science .
Properties
IUPAC Name |
1-ethynyl-2,3-difluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-3-6-4-5-7(12-2)9(11)8(6)10/h1,4-5H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMROCFXMDXACL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2413713.png)


![N-[(4-hydroxyoxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2413717.png)

![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)
![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2413725.png)
![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)

![1-(morpholin-4-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2413728.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)
